molecular formula C11H15ClN4O2 B044516 Nitenpyram CAS No. 120738-89-8

Nitenpyram

Cat. No. B044516
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of nitenpyram involves a condensation reaction starting with 2-chloro-5-chloromethyl pyridine and 1,1-dichloroethylene to prepare N-(6-chloro-3-pyridylmethyl)-N-ethylamine and 1,1-dichloro-2-nitro-ethylene as reactants. The final step involves the condensation of these reactants to produce nitenpyram with a reported total yield of 72% and a product purity of 97% (Zhou Hua-dong, 2010).

Molecular Structure Analysis

Nitenpyram's efficacy as an insecticide can be attributed to its unique molecular structure, which allows it to effectively bind to the nicotinic acetylcholine receptors in insects. The molecule consists of a chloropyridinyl moiety and a nitroguanidine group, which are crucial for its neurotoxic action. The specific configuration and functional groups within the nitenpyram molecule play a key role in its selectivity and potency against insect pests.

Chemical Reactions and Properties

Nitenpyram undergoes various chemical reactions in the environment and within biological systems that influence its stability, bioavailability, and toxicity. It is activated by a mitochondrial cytochrome P450 in insects, suggesting an activation step in the metabolism of nitenpyram that leads to the formation of a product with higher toxicity than the parent compound (T. Harrop et al., 2018).

Scientific Research Applications

  • Impact on Honey Bees

    Nitenpyram exposure decreases survival and food consumption in honey bees, affecting their gut microbiota and metabolic homeostasis, which has implications for bee health and ecosystem stability (Zhu et al., 2019).

  • Effects on Pests

    It reduces the fecundity of Nilaparvata lugens (a pest) significantly, showing potential for pest control beyond direct toxicity (Zhang et al., 2010).

  • Resistance in Pests

    Resistance development in dusky cotton bugs to Nitenpyram is linked with enhanced detoxification enzyme activities (Malik et al., 2019).

  • Toxicity in Aquatic Life

    Exposure to Nitenpyram affects antioxidant enzymes and DNA in zebrafish livers, indicating potential protective mechanisms against its toxicity (Yan et al., 2015).

  • Influence on Beneficial Insects

    Treatment with Nitenpyram decreased predation by adult Harmonia axyridis but did not negatively impact their longevity and fecundity (Wang Xiumei et al., 2014).

  • Efficacy in Pest Control

    Nitenpyram shows high efficacy in controlling Nilaparvata lugens, with different lethal concentration values for various larval stages (Zhang et al., 2010).

  • Environmental Degradation

    It can be electro-catalytically degraded in synthetic wastewater, showing potential for environmental remediation (Li et al., 2015).

  • Sublethal and Transgenerational Effects

    Nitenpyram causes sublethal effects on reproduction and longevity in cotton aphids, with observed transgenerational hormesis (Wang et al., 2017).

  • Flea Control in Cats

    It is effective in eliminating adult cat fleas from hosts for up to 48 hours after treatment (Rust et al., 2003).

  • Toxicity in Juvenile Fish

    Nitenpyram might cause adverse effects on the brains of juvenile Chinese rare minnows (Tian et al., 2018).

  • Compatibility in Agricultural Ecosystems

    Nitenpyram is compatible with the natural enemy Coccinella septempunctata, an aphid predator, in agricultural ecosystems (Jiang et al., 2018).

  • Oxidative Stress and Genotoxicity

    It has a toxic effect on earthworms' physiological, biochemical, and genetic indicators (Zhang et al., 2020).

Safety And Hazards

Nitenpyram is harmful if swallowed and causes skin irritation and serious eye irritation . It is toxic if inhaled and is suspected of damaging fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPSFYHXJZSBI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041080
Record name (E)-Nitenpyram
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

>70.00 °C (>158.00 def F)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C)
Record name Nitenpyram
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.40 at 26 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg)
Record name Nitenpyram
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase.
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nitenpyram

Color/Form

Pale yellow crystals

CAS RN

150824-47-8, 120738-89-8
Record name Nitenpyram
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Record name 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro-
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Record name Nitenpyram [ISO]
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Record name Nitenpyram
Source DrugBank
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Record name (E)-Nitenpyram
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Record name Nitenpyram
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Record name NITENPYRAM
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Record name Nitenpyram
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

82 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,210
Citations
Z Zhao, T Shi, Y Chu, Y Cao, S Cheng, R Na, Y Wang - Chemosphere, 2022 - Elsevier
… nitenpyram binds with HSA/BSA at site II (subdomain IIIA). The binding constant K a in HSA-flupyrimin, HSA-nitenpyram, BSA-flupyrimin and BSA-nitenpyram … K a of nitenpyram with HSA…
Number of citations: 19 www.sciencedirect.com
K Mao, X Zhang, E Ali, X Liao, R Jin, Z Ren… - Pesticide biochemistry …, 2019 - Elsevier
… nitenpyram-resistant BPH were investigated. A resistant strain (NR) with a high resistance level (164.18-fold) to nitenpyram … understanding of the nitenpyram resistance mechanism in N. …
Number of citations: 78 www.sciencedirect.com
P Liang, YA Tian, A Biondi, N Desneux, XW Gao - Ecotoxicology, 2012 - Springer
… 25 of nitenpyram for 24 h, the B. tabaci biotype B adults showed no significant change in susceptibility to nitenpyram or … By contrast, exposure to the LC 25 of nitenpyram for 24 h led to a …
Number of citations: 126 link.springer.com
H Obana, M Okihashi, K Akutsu… - Journal of agricultural …, 2002 - ACS Publications
… Nitenpyram was eluted from a diatomaceous earth column with … of 3 neonicotinoid pesticides of nitenpyram, imidacloprid, and … HPLC was chosen for their analysis because nitenpyram …
Number of citations: 256 pubs.acs.org
M Noestheden, S Roberts, C Hao - Rapid Communications in …, 2016 - Wiley Online Library
… This study showed that nitenpyram degradation in unpreserved finished drinking water was likely the result of oxidation, hydrolysis and reaction with Cl 2 . Structures for six nitenpyram …
A Akayama, I Minamida - Nicotinoid insecticides and the nicotinic …, 1999 - Springer
… However, in tests of nitenpyram, we have been able to confirm the absence of harmful side … since nitenpyram reached the market. The excellent systemic property of nitenpyram, …
Number of citations: 26 link.springer.com
X Zhang, K Mao, X Liao, B He, R Jin, T Tang… - Journal of Pest …, 2018 - Springer
… in the presence of nitenpyram for 27 generations under laboratory conditions in order to study the fitness cost of nitenpyram resistance. The resistance to nitenpyram in N. lugens was at …
Number of citations: 62 link.springer.com
Y Gong, S Cheng, N Desneux, X Gao, X Xiu… - Journal of Pest …, 2023 - Springer
… to low concentration of nitenpyram, this study exposed the … of nitenpyram for six successive generations. Our study investigated long-term effects of low concentrations of nitenpyram on …
Number of citations: 18 link.springer.com
S Yan, J Wang, L Zhu, A Chen, J Wang - Ecotoxicology and environmental …, 2015 - Elsevier
Nitenpyram is one of the most commonly used neonicotinoid pesticide worldwide and was found to be toxic to non-target aquatic organisms. Therefore, the purpose of this study was to …
Number of citations: 91 www.sciencedirect.com
SY Wang, YF Qi, N Desneux, XY Shi, A Biondi… - Journal of Pest …, 2017 - Springer
… low nitenpyram concentrations on the exposed A. gossypii generation (F 0 ) and on its progeny (F 1 ). Nitenpyram … to low lethal and sublethal nitenpyram concentrations. Although these …
Number of citations: 97 link.springer.com

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